molecular formula C10H13N3 B13821806 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-

1H-Benzimidazol-6-amine,2-ethyl-1-methyl-

Cat. No.: B13821806
M. Wt: 175.23 g/mol
InChI Key: AGRBVLCRWVYMCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-, the synthetic route may involve the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazol-6-amine,2-ethyl-1-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Benzimidazol-6-amine,2-ethyl-1-methyl- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-3-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-3-10-12-8-5-4-7(11)6-9(8)13(10)2/h4-6H,3,11H2,1-2H3

InChI Key

AGRBVLCRWVYMCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)C=C(C=C2)N

Origin of Product

United States

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